

# Spectroscopic and Structural Elucidation of Daucucarotol: A Novel Sesquiterpene from *Daucus carota*

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## Compound of Interest

Compound Name: *Daucoidin A*

Cat. No.: B3026632

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## Introduction

While the compound "**Daucoidin A**" does not appear in surveyed scientific literature, phytochemical investigations of *Daucus carota* L. (wild carrot) have led to the isolation and characterization of numerous novel bioactive compounds. This guide focuses on the spectroscopic data and structural elucidation of daucucarotol, a unique eudesmane-type sesquiterpene identified from the fruits of *Daucus carota*. This technical overview is intended for researchers, scientists, and professionals in drug development interested in the natural products chemistry of the Apiaceae family.

## Spectroscopic Data

The structure of daucucarotol (1) was determined through extensive analysis of its spectroscopic data, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.

### Mass Spectrometry (MS) Data

High-resolution mass spectrometry established the molecular formula of daucucarotol.

Ion	m/z	Formula
[M+Na] <sup>+</sup>	279.1930	C <sub>15</sub> H <sub>28</sub> O <sub>3</sub> Na

Table 1: High-Resolution Mass Spectrometry Data for Daucucarotol.

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded in CDCl<sub>3</sub> at 500 MHz and 125 MHz, respectively. The assignments were confirmed using HSQC, HMBC, and <sup>1</sup>H-<sup>1</sup>H COSY experiments.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Position	δC (ppm)	δH (ppm), J (Hz)
1	41.8 (t)	1.62 (m), 1.25 (m)
2	19.5 (t)	1.90 (m), 1.45 (m)
3	40.1 (t)	1.60 (m), 1.35 (m)
4	34.5 (d)	1.85 (m)
5	50.2 (d)	1.55 (m)
6	73.1 (s)	-
7	55.4 (d)	1.70 (m)
8	22.1 (t)	1.50 (m), 1.30 (m)
9	37.5 (t)	1.75 (m), 1.20 (m)
10	39.8 (s)	-
11	71.9 (s)	-
12	25.1 (q)	1.18 (s)
13	25.4 (q)	1.21 (s)
14	15.9 (q)	0.85 (d, 6.5)
15	65.2 (t)	3.65 (dd, 10.6, 8.4), 3.45 (dd, 10.6, 8.4)

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for Daucucarotol (in  $\text{CDCl}_3$ ).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Experimental Protocols

### Isolation of Daucucarotol

The isolation of daucucarotol from the fruits of *Daucus carota* L. followed a standard natural product extraction and purification workflow.

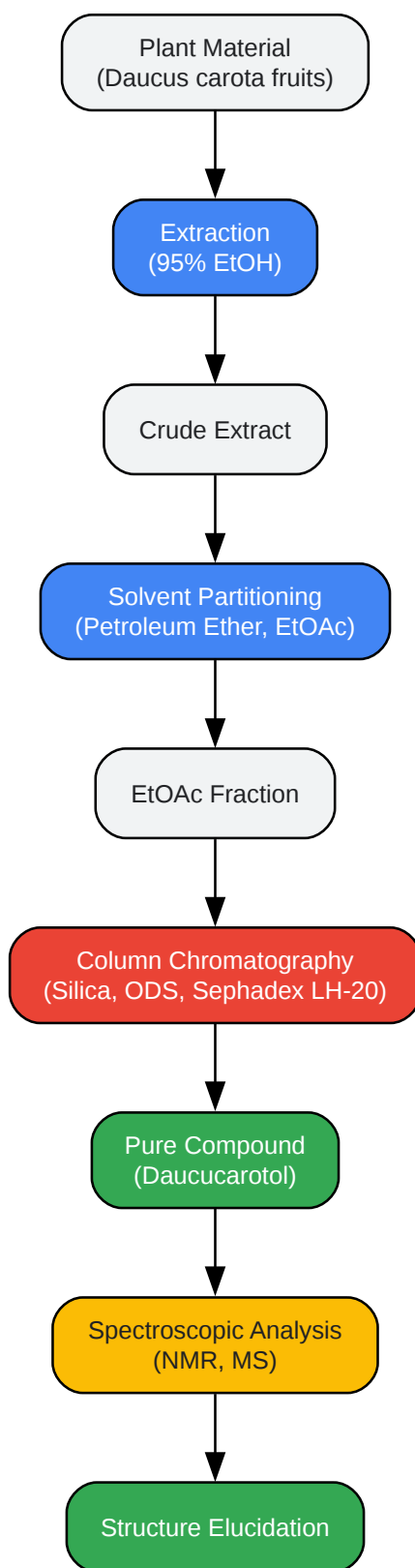
- **Extraction:** Dried and powdered fruits of *D. carota* were extracted with 95% ethanol (EtOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
- **Fractionation:** The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate (EtOAc).
- **Chromatography:** The EtOAc-soluble fraction was subjected to multiple chromatographic steps, including silica gel column chromatography, octadecylsilyl (ODS) column chromatography, and size-exclusion chromatography on Sephadex LH-20 to yield pure daucucarotol.[\[1\]](#)

### Spectroscopic Analysis

- **NMR Spectroscopy:** 1D and 2D NMR spectra were acquired on a Bruker AV-500 spectrometer. Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to the solvent signals ( $\text{CDCl}_3$ :  $\delta\text{H}$  7.26,  $\delta\text{C}$  77.0). Coupling constants (J) are reported in Hertz (Hz).
- **Mass Spectrometry:** HRESIMS data were obtained on a Bruker Daltonics Apex II mass spectrometer using electrospray ionization in positive ion mode.

## Logical Workflow for Compound Characterization

The process of isolating and identifying a novel natural product like daucucarotol involves a systematic workflow from plant material to pure, structurally elucidated compound.



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